

A Technical Guide to the Spectrophotometric Properties of Chlorophenol Red

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core spectrophotometric properties of **Chlorophenol red**, a versatile pH indicator. The document provides a comprehensive overview of its absorption characteristics, a detailed experimental protocol for the determination of its acid dissociation constant (pKa), and visual representations of its chemical behavior and analytical workflow. This information is intended to support researchers, scientists, and professionals in drug development in the effective application of **Chlorophenol red** in their work.

Core Spectrophotometric Data

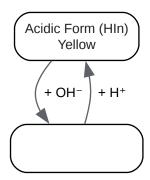
Chlorophenol red (3',3"-dichlorophenolsulfonephthalein) is a sulfonephthalein dye that exhibits distinct color changes in response to pH variations.[1] Its utility as a pH indicator is rooted in its pH-dependent optical properties, characterized by significant shifts in its absorption maxima. The key spectrophotometric parameters of **Chlorophenol red** are summarized in the table below.



Property	Value	Conditions
Acidic Form (Yellow)		
λтах	432 - 440 nm	pH 4.8.[1][2]
Basic Form (Violet/Red)		
λтах	572 - 582 nm	pH 6.4 - 6.8.[1][3]
pH Transition Range	4.8 - 6.7	Visual transition from yellow to violet.[1][4]
рКа	~6.0	At 25°C.
Molar Absorptivity (ε)	≥45,000 L·mol ⁻¹ ·cm ⁻¹	At 573-579 nm in 0.1 M NaOH.
Specific Absorptivity (A 1%/1cm)	450 - 600	At λmax in pH 4.8 buffer.[2]
1000 - 1300	At λmax in pH 6.4 buffer.[2]	

Chemical Equilibrium of Chlorophenol Red

The color change of **Chlorophenol red** is a result of a reversible protonation/deprotonation reaction. In acidic solutions, it exists predominantly in its protonated, yellow-colored form (HIn). As the pH increases, it deprotonates to its violet/red-colored conjugate base form (In⁻). This equilibrium is the basis for its function as a pH indicator.



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Caption: Acid-base equilibrium of Chlorophenol red.



Experimental Protocol: Spectrophotometric Determination of pKa

This section details a standard methodology for determining the pKa of **Chlorophenol red** using UV-Vis spectrophotometry. The procedure is based on the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the concentrations of the acidic and basic forms of the indicator.

- 1. Materials and Reagents:
- **Chlorophenol red** stock solution (e.g., 0.1% in 20% ethanol)
- Buffer solutions of known pH values spanning the transition range of Chlorophenol red (e.g., pH 4.0 to 8.0 in 0.5 pH unit increments)
- 0.1 M HCl solution
- 0.1 M NaOH solution
- UV-Vis spectrophotometer
- Calibrated pH meter
- · Volumetric flasks and pipettes
- Cuvettes
- 2. Procedure:

Step 1: Determination of Absorption Maxima (λmax)

- Prepare two diluted solutions of Chlorophenol red:
 - Acidic solution: Add a small aliquot of the stock solution to a volumetric flask and dilute with 0.1 M HCl. This will ensure the indicator is predominantly in its acidic (HIn) form.
 - Basic solution: Add the same aliquot of the stock solution to another volumetric flask and dilute with 0.1 M NaOH. This will ensure the indicator is predominantly in its basic (In⁻)



form.

- Scan the absorbance of the acidic solution across the visible spectrum (e.g., 380-700 nm) to determine the λmax of the HIn form.
- Scan the absorbance of the basic solution across the same spectral range to determine the λmax of the In⁻ form.

Step 2: Preparation of Buffer Solutions and Absorbance Measurements

- Prepare a series of solutions by adding a constant, small volume of the Chlorophenol red stock solution to a set of volumetric flasks.
- Dilute each flask to the mark with one of the prepared buffer solutions of known pH.
- Measure the absorbance of each solution at the λmax of the basic form (In⁻), as this
 wavelength typically shows the largest change in absorbance with pH.

Step 3: Data Analysis and pKa Calculation

- The pKa can be determined graphically by plotting the measured absorbance at the λmax of the basic form against the pH of the buffer solutions. The pKa is the pH at the inflection point of the resulting sigmoidal curve.
- Alternatively, the pKa can be calculated using the following form of the Henderson-Hasselbalch equation:

$$pKa = pH + log[(A b - A) / (A - A a)]$$

Where:

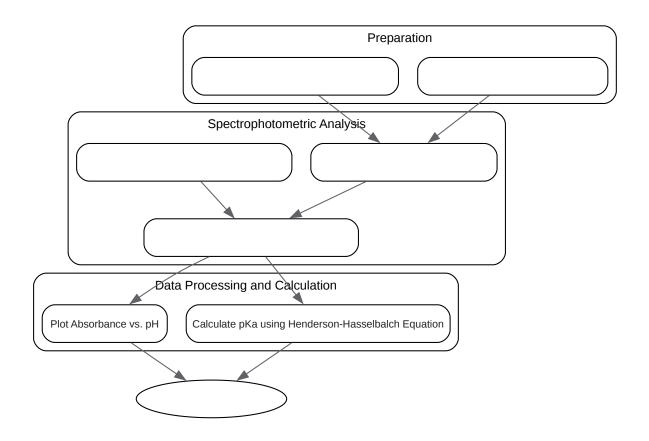
- A is the absorbance of the indicator in a buffer of a specific pH.
- A a is the absorbance of the indicator in the highly acidic solution.
- A b is the absorbance of the indicator in the highly basic solution.

Calculate the pKa for each buffer solution and determine the average value.



Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the spectrophotometric determination of the pKa of **Chlorophenol red**.



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Caption: Workflow for pKa determination of **Chlorophenol red**.

This technical guide provides essential data and a robust experimental framework for the utilization of **Chlorophenol red** in scientific research and development. The provided information and protocols are intended to serve as a foundational resource for professionals requiring accurate pH measurement and indicator-based analyses.



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